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Protocols & Analytical Methods
The Strategic Role of 3-Chloro-1-nitro-1H-pyrazole in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
The Strategic Role of 3-Chloro-1-nitro-1H-pyrazole in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Pyrazole Scaffold in Agrochemical Innovation
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its versatile reactivity and its presence in a multitude of commercially successful fungicides and herbicides.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, provides a stable yet readily functionalizable scaffold for the construction of complex molecules with high biological activity. The strategic introduction of various substituents onto the pyrazole core allows for the fine-tuning of a compound's physicochemical properties and its mode of action, leading to the discovery of novel and more effective crop protection agents.
This application note focuses on a particularly valuable, yet underexplored, building block in the agrochemical synthetic chemist's toolbox: 3-Chloro-1-nitro-1H-pyrazole . The presence of both a chloro and a nitro group on the pyrazole ring imparts a unique reactivity profile, making it a highly strategic intermediate for the synthesis of a new generation of fungicides and herbicides. This guide will provide a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, complete with detailed experimental protocols and an exploration of its role in the synthesis of cutting-edge agrochemicals.
Core Chemical Principles: Understanding the Reactivity of 3-Chloro-1-nitro-1H-pyrazole
The synthetic utility of 3-Chloro-1-nitro-1H-pyrazole stems from the interplay of its two key functional groups: the chloro and the nitro substituents.
-
The Chloro Group as a Leaving Group: The chlorine atom at the 3-position of the pyrazole ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazole ring itself, further enhanced by the powerful electron-withdrawing nitro group, activates the ring towards nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at the 3-position, a key step in the elaboration of the pyrazole scaffold.
-
The Nitro Group as a Directing and Activating Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution, but it is also a powerful activating group for nucleophilic aromatic substitution. Its presence significantly increases the electrophilicity of the pyrazole ring, making it more susceptible to attack by nucleophiles. Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized, opening up a plethora of synthetic possibilities for creating diverse chemical libraries for biological screening.
The combination of these two functional groups on the pyrazole ring creates a versatile platform for the synthesis of a wide array of agrochemical candidates.
Synthesis of the Key Intermediate: 3-Chloro-1-nitro-1H-pyrazole
The synthesis of 3-Chloro-1-nitro-1H-pyrazole is a multi-step process that begins with the readily available 3-amino-1H-pyrazole. The key steps involve the conversion of the amino group to a chloro group via a Sandmeyer-type reaction, followed by the regioselective nitration of the resulting 3-chloro-1H-pyrazole.
Protocol 1: Synthesis of 3-Chloro-1H-pyrazole
The conversion of 3-amino-1H-pyrazole to 3-chloro-1H-pyrazole is typically achieved through a Sandmeyer reaction.[3] This two-step process involves the diazotization of the amino group to form a reactive diazonium salt, which is then subjected to a copper(I)-catalyzed reaction to introduce the chlorine atom.
Experimental Protocol:
-
Diazotization: In a well-ventilated fume hood, dissolve 3-amino-1H-pyrazole (1.0 eq) in a suitable acidic medium (e.g., hydrochloric acid). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Quench the reaction by carefully adding it to a large volume of ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-1H-pyrazole.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data:
| Parameter | Value |
| Yield | 60-75% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of 3-Chloro-1H-pyrazole.
Protocol 2: Nitration of 3-Chloro-1H-pyrazole
The nitration of 3-chloro-1H-pyrazole is a critical step that introduces the nitro group onto the pyrazole ring. The regioselectivity of this reaction is of paramount importance, as the position of the nitro group will significantly influence the subsequent reactivity and the biological activity of the final agrochemical product. The nitration of pyrazole and its derivatives is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4][5]
The directing effects of the substituents on the pyrazole ring play a crucial role in determining the position of nitration. In the case of 3-chloro-1H-pyrazole, the chlorine atom is a deactivating but ortho-, para-directing group. However, in the context of the pyrazole ring, the situation is more complex. The pyridine-like nitrogen atom (at position 2) is deactivating, while the pyrrole-like nitrogen atom (at position 1) is activating. Computational studies and experimental evidence suggest that electrophilic substitution on the pyrazole ring preferentially occurs at the 4-position, which is electronically enriched.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid to a cooled flask (0-5 °C).
-
Slowly add concentrated nitric acid dropwise to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Nitration Reaction: Dissolve 3-chloro-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform).
-
Cool the solution of 3-chloro-1H-pyrazole to 0-5 °C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-chloro-1H-pyrazole, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts and wash them sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification and Isomer Separation: The crude product may contain a mixture of isomers, primarily the desired 3-chloro-1-nitro-1H-pyrazole and potentially the 3-chloro-5-nitro-1H-pyrazole and 3-chloro-4-nitro-1H-pyrazole. These isomers can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[6] The separation can be challenging due to the similar polarities of the isomers. Careful optimization of the mobile phase and the use of high-performance liquid chromatography (HPLC) may be necessary for achieving high purity.
Quantitative Data:
| Parameter | Value |
| Yield (of desired isomer) | 40-60% (after separation) |
| Purity (by HPLC) | >99% |
| Appearance | Pale yellow solid |
Diagram of the Nitration and Isomer Formation:
Caption: Nitration of 3-Chloro-1H-pyrazole leading to isomeric products.
Application of 3-Chloro-1-nitro-1H-pyrazole in Agrochemical Synthesis: A Case Study
The true value of 3-Chloro-1-nitro-1H-pyrazole lies in its ability to serve as a versatile precursor for the synthesis of complex agrochemicals. One of the most important classes of fungicides that can be accessed from this intermediate is the succinate dehydrogenase inhibitors (SDHIs). SDHIs are a class of fungicides that inhibit the mitochondrial respiratory chain in fungi, leading to cell death. Many commercially successful SDHIs, such as boscalid, fluxapyroxad, and penthiopyrad, contain a pyrazole-carboxamide core.
The following hypothetical synthetic route illustrates how 3-Chloro-1-nitro-1H-pyrazole could be utilized to construct a novel pyrazole-based SDHI.
Diagram of a Hypothetical Synthetic Route to a Pyrazole-Based SDHI:
Caption: A potential synthetic pathway to a novel SDHI fungicide.
Detailed Protocol for a Key Transformation:
This protocol outlines a key step in the hypothetical synthesis: the nucleophilic substitution of the chlorine atom in 3-Chloro-1-nitro-1H-pyrazole with an amine, a common reaction in the synthesis of pyrazole-based agrochemicals.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-1-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired amine (1.1 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-amino-1-nitro-1H-pyrazole derivative.
Conclusion and Future Outlook
3-Chloro-1-nitro-1H-pyrazole is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique reactivity, stemming from the presence of both a chloro and a nitro group on the pyrazole ring, allows for a wide range of synthetic transformations, making it an ideal starting point for the construction of complex and biologically active molecules. The protocols outlined in this application note provide a solid foundation for the synthesis and utilization of this key building block. Further exploration of the reactivity of 3-Chloro-1-nitro-1H-pyrazole and its application in the synthesis of diverse chemical libraries will undoubtedly lead to the discovery of the next generation of highly effective and environmentally benign crop protection agents.
References
-
KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis Of Nitro Derivative of 3-(4-Chlorophenyl)-2-methylquinazolin-4-one Using Various Nitration Agents. Retrieved from [Link]
-
ResearchGate. (2016). Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine.
- Google Patents. (n.d.). A kind of preparation method of pyraclostrobin.
- Google Patents. (2009). Process for the high concentration of nitric acid with sulfuric acid.
- Google Patents. (n.d.). Synthesis method of 1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-formate.
-
MySkinRecipes. (n.d.). 3-chloro-4-nitro-1H-pyrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved from [Link]
-
Quora. (2015). Why does nitration occur more rapidly in a mixture of concentrated nitric and sulfuric acid than in concentrated nitric acid alone?. Retrieved from [Link]
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND EVALUATION OF ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF 1, 3-DISUBSTITUTED-4-THIOXOIMIDAZOLIDIN-2-ONE DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][5]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing pyraclostrobin intermediate.
-
MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2016). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of fluxapyroxad.
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2018). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method for preparing pyraclostrobin intermediate from o-nitrobenzyl chloride.
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]
-
Reddit. (n.d.). Regioselectivity in pyrazole EAS. Retrieved from [Link]
-
ResearchGate. (2019). A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). New strategies for separations through reactions. Retrieved from [Link]
- Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
-
National Center for Biotechnology Information. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
Sources
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-1-nitro-1H-pyrazole
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-1-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of nucleophilic substitution reactions on 3-chloro-1-nitro-1H-pyrazole, a versatile building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to offer in-depth explanations of the chemical principles, practical considerations for reaction setup, and robust protocols for the synthesis of diverse pyrazole derivatives.
Introduction: The Significance of the 1-Nitro-1H-pyrazole Scaffold
The 1-nitro-1H-pyrazole core is a privileged scaffold in drug discovery, appearing in a wide array of compounds with diverse biological activities. The presence of the strongly electron-withdrawing nitro group at the N1 position significantly influences the electronic properties of the pyrazole ring, rendering it susceptible to nucleophilic attack. The chloro-substituent at the C3 position serves as an excellent leaving group, making 3-chloro-1-nitro-1H-pyrazole a highly valuable and reactive intermediate for the introduction of various functional groups. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug development programs.
Mechanistic Insights: The SNAr Pathway
The nucleophilic substitution on 3-chloro-1-nitro-1H-pyrazole predominantly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group.
The key steps of the SNAr mechanism are:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing the chloro group (C3). This is the rate-determining step of the reaction. The strong electron-withdrawing effect of the nitro group at N1, along with the inherent electron-deficient nature of the pyrazole ring, facilitates this attack by stabilizing the developing negative charge.
-
Formation of a Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazole ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is crucial for the stability of the intermediate and the overall feasibility of the reaction.
-
Departure of the Leaving Group: The aromaticity of the pyrazole ring is restored by the expulsion of the chloride ion, a good leaving group. This step is typically fast.
The overall reaction rate is influenced by several factors:
-
Nucleophilicity of the attacking species: Stronger nucleophiles will react faster.
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are generally preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
-
Base: In cases where the nucleophile is a neutral species (e.g., an amine or alcohol), a base is often required to deprotonate it, generating a more potent anionic nucleophile. The choice of base is critical to avoid side reactions.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, this must be balanced against the potential for side reactions or decomposition of starting materials and products.
Diagram of the SNAr Mechanism on 3-Chloro-1-nitro-1H-pyrazole
Caption: Generalized SNAr mechanism on 3-chloro-1-nitro-1H-pyrazole.
Experimental Protocols
The following protocols are provided as detailed guides for the nucleophilic substitution on 3-chloro-1-nitro-1H-pyrazole with representative amine, alcohol, and thiol nucleophiles. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.
Protocol 1: Synthesis of 1-Nitro-3-(piperidin-1-yl)-1H-pyrazole (Amine Nucleophile)
This protocol details the reaction of 3-chloro-1-nitro-1H-pyrazole with a secondary amine, piperidine. The use of a slight excess of the amine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
Materials:
-
3-Chloro-1-nitro-1H-pyrazole
-
Piperidine
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-1-nitro-1H-pyrazole (1.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous ethanol to dissolve the starting material. To this solution, add piperidine (2.2 eq.). The use of an excess of the amine drives the reaction to completion and neutralizes the in-situ generated HCl.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove any remaining HCl salts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-nitro-3-(piperidin-1-yl)-1H-pyrazole.
Experimental Workflow for Amine Substitution
Caption: Step-by-step workflow for the synthesis of 1-nitro-3-(piperidin-1-yl)-1H-pyrazole.
Protocol 2: Synthesis of 1-Nitro-3-phenoxy-1H-pyrazole (Alcohol Nucleophile)
This protocol describes the reaction with a phenoxide nucleophile, generated in situ from phenol and a base. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent competition with the desired phenoxide.
Materials:
-
3-Chloro-1-nitro-1H-pyrazole
-
Phenol
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Thermometer
-
Standard laboratory glassware
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 3-chloro-1-nitro-1H-pyrazole (1.0 eq.), phenol (1.2 eq.), and finely powdered, anhydrous potassium carbonate (1.5 eq.). The use of anhydrous conditions is important to prevent hydrolysis of the starting material.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC. The elevated temperature is necessary to overcome the lower nucleophilicity of the phenoxide compared to amines.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1-nitro-3-phenoxy-1H-pyrazole.
Protocol 3: Synthesis of 1-Nitro-3-(phenylthio)-1H-pyrazole (Thiol Nucleophile)
This protocol outlines the synthesis using a thiophenoxide nucleophile. Thiolates are generally excellent nucleophiles, and these reactions often proceed smoothly.
Materials:
-
3-Chloro-1-nitro-1H-pyrazole
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask with a stir bar, suspend 3-chloro-1-nitro-1H-pyrazole (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Add thiophenol (1.1 eq.) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The high nucleophilicity of the thiophenoxide, generated in situ, allows for mild reaction conditions. Monitor the reaction's completion by TLC.
-
Workup:
-
Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel with a hexanes/ethyl acetate eluent system to obtain the desired 1-nitro-3-(phenylthio)-1H-pyrazole.
Data Summary
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on 3-chloro-1-nitro-1H-pyrazole with various nucleophiles. Please note that these are representative examples, and optimization may be required for specific substrates.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | Excess Amine | Ethanol | Reflux | 4-6 | 85-95 |
| Aniline | K₂CO₃ | DMF | 100-120 | 12-18 | 70-85 |
| Phenol | K₂CO₃ | DMF | 80-90 | 8-12 | 75-90 |
| Methanol | NaH | THF | Room Temp | 2-4 | 80-95 |
| Thiophenol | K₂CO₃ | Acetonitrile | Room Temp | 2-4 | 90-98 |
Conclusion
3-Chloro-1-nitro-1H-pyrazole is a highly activated substrate for nucleophilic aromatic substitution, allowing for the efficient synthesis of a diverse range of 3-substituted-1-nitro-1H-pyrazoles. The protocols outlined in this application note provide a robust starting point for researchers in medicinal chemistry and drug discovery to explore the chemical space around this important scaffold. The choice of nucleophile, base, solvent, and temperature are key parameters that can be fine-tuned to optimize reaction outcomes. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired products in high purity.
References
- Specific citations to be added here based on actual literature d
Application Note: Catalytic Functionalization of 3-Chloro-1-nitro-1H-pyrazole
Application Note: Catalytic Functionalization of 3-Chloro-1-nitro-1H-pyrazole
This Application Note is designed for researchers and process chemists working with 3-Chloro-1-nitro-1H-pyrazole , a high-energy, electron-deficient heterocyclic scaffold.[1] The guide prioritizes catalytic transformations that leverage the unique electronic activation provided by the N-nitro group while mitigating its inherent lability.
[1]
Executive Summary & Reactivity Profile
3-Chloro-1-nitro-1H-pyrazole (3-CNP) is a bifunctional intermediate.[1] It combines a reactive halogen handle (C3-Cl) with a powerful electron-withdrawing N-nitro group.[1] Unlike standard pyrazoles, which are electron-rich, the 1-nitro group drastically lowers the electron density of the ring, activating the C3-chlorine bond for oxidative addition and nucleophilic attack.
However, this activation comes with a trade-off: the N–N bond is labile .[1] Under harsh basic conditions or high temperatures, the nitro group may undergo:
-
Denitration: Loss of
to generate the parent 3-chloropyrazole.[1] -
Cine-Rearrangement: Acid-catalyzed migration of the nitro group from N1 to C4 (thermodynamic sink).
Core Reactivity Map
-
Position 1 (N-NO2): Activating group. Labile under strong base (
of leaving group).[1] Susceptible to acid-catalyzed migration.[1] -
Position 3 (C-Cl): Primary site for Pd/Cu-catalyzed cross-coupling.[1] Activated for
due to the N-nitro group. -
Position 4 (C-H): Site of electrophilic attack after rearrangement.[1]
Mechanistic Insight: The "Nitro-Switch" Effect
The success of catalytic reactions with 3-CNP depends on managing the "Nitro-Switch."
-
ON State (N-Nitro present): The ring is electron-deficient.[1]
-
OFF State (Post-coupling): The nitro group can be removed or rearranged to restore the electron-rich pyrazole character.
Diagram 1: Reactivity & Divergent Pathways[1]
Caption: Divergent reaction pathways for 3-Chloro-1-nitro-1H-pyrazole. Path A requires careful base selection to maintain the N-nitro group.
Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling
Objective: Arylation at C3 without cleaving the N-nitro group.[1]
Challenge: Aqueous bases (standard Suzuki conditions) hydrolyze the N-nitro bond.
Solution: Use of anhydrous mild bases (KF,
Materials
-
Substrate: 3-Chloro-1-nitro-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst:
(5 mol%) + XPhos (10 mol%)[1]-
Rationale: XPhos forms a highly active monolithic Pd(0) species capable of oxidative addition into the electron-deficient C-Cl bond at lower temperatures.[1]
-
-
Base: Anhydrous
(3.0 equiv)[1] -
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Procedure
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.
-
Solids Addition: Add 3-Chloro-1-nitro-1H-pyrazole (1 mmol), Arylboronic acid (1.2 mmol),
(11 mg), XPhos (47 mg), and finely ground anhydrous (636 mg). -
Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Critical: Do not use water or alcohols.[1]
-
-
Reaction: Seal the vessel and heat to 80°C for 12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc).[1] The N-nitro group makes the product less polar than the denitrated byproduct.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography on neutral silica gel (acidic silica may induce rearrangement).[1]
Data Interpretation:
| Component | 1H NMR Shift (approx) | Notes |
|---|
| Product (1-Nitro) |
Protocol B: Catalytic "Cine" Rearrangement (1-Nitro 4-Nitro)
Objective: Controlled migration of the nitro group to the thermodynamically stable C4 position, yielding 3-chloro-4-nitro-1H-pyrazole.[1] Mechanism: Acid-catalyzed intermolecular migration (or intramolecular [1,5]-sigmatropic shift).[1]
Step-by-Step Procedure
-
Dissolution: Dissolve 3-Chloro-1-nitro-1H-pyrazole (1 mmol) in Chlorobenzene (2 mL).
-
Catalyst Addition: Add Trifluoroacetic acid (TFA, 20 mol%) or
(5 mol%).[1] -
Thermal Activation: Heat the sealed tube to 140°C for 4 hours.
-
Quench: Cool to 0°C and neutralize with saturated
. -
Isolation: Extract with EtOAc. The product, 3-chloro-4-nitro-1H-pyrazole, is significantly more stable and crystalline.[1]
Protocol C: Copper-Catalyzed Amination (Modified Ullmann)
Objective: Displacement of C3-Cl with amines.[1] Rationale: The N-nitro group activates the C3-Cl similar to a p-nitro group in chlorobenzene, making Cu-catalysis efficient at moderate temperatures.[1]
Diagram 2: Catalytic Cycle (Cu-Catalyzed SNAr)
Caption: Cu(I) cycle facilitated by the electron-withdrawing N-nitro group.
Procedure
-
Catalyst System: CuI (10 mol%) + L-Proline (20 mol%).[1]
-
Base:
(2.0 equiv).[1] -
Solvent: DMSO (Polar aprotic solvent enhances the SNAr character).[1]
-
Conditions: 90°C, 12-16 hours.
-
Note: This reaction often competes with direct SNAr (uncatalyzed) if the amine is a strong nucleophile.[1] The catalyst allows the use of weaker nucleophiles (anilines).
References
-
Synthesis and Reactivity of N-Nitropyrazoles: Janssen, J. W. A. M., et al. "Rearrangement of 1-Nitropyrazoles." The Journal of Organic Chemistry.[1] (Validated context for N-nitro migration).
-
Pd-Catalyzed Coupling of Electron-Deficient Heterocycles: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes." Chemical Reviews.[1] (General protocols for activated chloropyrazoles).[1]
-
Mechanism of ANRORC and Nucleophilic Substitution: Van der Plas, H. C.[1] "The SN(ANRORC) Mechanism." Accounts of Chemical Research. (Mechanistic grounding for ring opening/closing risks).[1]
-
Synthesis of 3-Chloro-1H-pyrazole (Precursor Context): BenchChem Technical Guide. "Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole." (Foundational synthesis data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone [mdpi.com]
- 5. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
Technical Notes & Optimization
optimizing reaction conditions for 3-Chloro-1-nitro-1H-pyrazole synthesis
optimizing reaction conditions for 3-Chloro-1-nitro-1H-pyrazole synthesis
The following technical guide is structured as a specialized support hub for researchers optimizing the synthesis of 3-Chloro-1-nitro-1H-pyrazole .
This compound belongs to a class of
Quick Navigation
-
(Standardized Procedure)
-
(Q&A for Failure Modes)
-
(Pathway Logic)
-
(Energetic Handling)
Module 1: The "Golden Path" Protocol
Objective: Selective
Core Reaction Logic
The synthesis relies on the electrophilic attack of the nitronium ion (
Reagents:
-
Substrate: 3-Chloro-1H-pyrazole (Purity >98% recommended).[1]
-
Nitrating Agent: Fuming Nitric Acid (
, >98%) + Acetic Anhydride ( ). -
Catalyst: Glacial Acetic Acid (trace, optional).
Step-by-Step Methodology
1. Preparation of Acetyl Nitrate (The "Danger Zone")
-
Setup: 3-neck round bottom flask, internal thermometer, addition funnel,
atmosphere. -
Cooling: Cool Acetic Anhydride (5.0 eq) to 0°C .
-
Addition: Add Fuming
(1.1 eq) dropwise. -
Critical Control:Do not exceed 5°C. Exotherms here indicate acetyl nitrate accumulation, which is explosive.
-
Aging: Stir at 0–5°C for 15 minutes to form the active nitrating species (
).
2. N-Nitration Reaction
-
Addition: Add a solution of 3-Chloro-1H-pyrazole (1.0 eq) in minimum Acetic Anhydride dropwise to the acetyl nitrate mixture.
-
Temperature: Maintain <10°C during addition.
-
Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 1–3 hours.
-
Checkpoint: Monitor by TLC or HPLC. Disappearance of the NH functionality is the key marker.
3. Quenching & Isolation
-
Quench: Pour the reaction mixture onto crushed ice (5x volume). Stir vigorously for 30 minutes.
-
Precipitation: The
-nitro product is typically hydrophobic and will precipitate as a white/off-white solid. -
Filtration: Filter the solid.[2]
-
Wash: Wash with ice-cold water (to remove acid) and cold hexanes (to remove organic impurities).
-
Drying: Vacuum dry at <40°C . Warning: High heat during drying causes rearrangement.
Module 2: Critical Troubleshooting (FAQs)
Category A: Purity & Selectivity
Q: My product has a melting point 30°C higher than reported. What happened?
A: You likely triggered a thermal rearrangement .
-
Diagnostic: Check IR.[3]
-Nitro groups show asymmetric stretching around 1620–1640 cm⁻¹ . -Nitro groups appear lower, typically 1500–1550 cm⁻¹ [1].
Q: I see a significant amount of starting material (3-chloropyrazole) after workup, but the reaction looked complete on TLC.
A: This is Hydrolysis during Quenching .
The
-
Fix: Ensure the quench water is ice-cold. Neutralize the filtrate with
immediately if you suspect acid-catalyzed hydrolysis is occurring.
Category B: Safety & Yield[4]
Q: The reaction mixture turned dark yellow/orange and fumed. Is the product safe? A: Discard immediately. Dark color changes often indicate oxidation of the pyrazole ring or "fume-off" decomposition of acetyl nitrate. The product is likely contaminated with unstable oxidation byproducts.
-
Prevention: Ensure your 3-chloropyrazole precursor is free of metal salts (e.g., Copper from Sandmeyer synthesis), which catalyze decomposition.
Q: Can I use standard Mixed Acid (
Module 3: Mechanistic Visualization
The following diagram illustrates the "Golden Path" versus the "Failure Modes" (Rearrangement and Hydrolysis).
Caption: Reaction pathway showing the kinetic N-nitration (Green) vs. thermodynamic C-rearrangement (Red).
Module 4: Quantitative Data & Scale-Up
Solvent & Temperature Effects
The following table summarizes the stability window for
| Parameter | Optimal Range | Failure Threshold | Consequence of Failure |
| Nitration Temp | 0°C – 20°C | > 40°C | Rearrangement to |
| Quench Temp | < 5°C | > 25°C | Hydrolysis back to starting material. |
| Drying Temp | 25°C (Vac) | > 60°C | Thermal decomposition / Rearrangement. |
| Ac2O Stoichiometry | 4.0 – 6.0 eq | < 3.0 eq | Incomplete nitration; safety risk (HNO3 accumulation). |
Scale-Up Safety Note
Warning: 1-Nitropyrazoles are energetic materials.
-
DSC Analysis: Before scaling above 5g, perform Differential Scanning Calorimetry (DSC). Look for exotherms below 150°C.
-
Impact Sensitivity: Treat the dry solid as potentially impact-sensitive. Use Teflon spatulas and conductive (antistatic) containers.
References
-
Janssen, J. W., & Habraken, C. L. (1971).[1] Pyrazoles.[3][4][5][6][7][8][9][10][11][12] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[1][2][3][4][5][6][10][12][13] The Journal of Organic Chemistry, 36(21), 3081–3084. Link
-
Dalinger, I. L., Litosh, V. A., & Shevelev, S. A. (1997).[4] Nitropyrazoles.[3][4][5][6][7][10][12] 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46, 1149–1153. Link
-
BenchChem. (2025).[6] Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. BenchChem Technical Library. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-1-nitro-1H-pyrazole
Technical Support Center: Purification of 3-Chloro-1-nitro-1H-pyrazole
Welcome to the technical support center for 3-Chloro-1-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. The purity of this compound is paramount for the success of subsequent reactions and the integrity of biological screening data. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 3-Chloro-1-nitro-1H-pyrazole in a question-and-answer format.
Question 1: My crude product shows multiple spots on Thin Layer Chromatography (TLC) after synthesis. What are the likely impurities and what is the best initial purification strategy?
Answer: The presence of multiple spots on TLC is a common issue stemming from the synthetic route. The likely impurities depend on the precursors used, but typically include unreacted starting materials, regioisomers (e.g., 5-Chloro-1-nitro-1H-pyrazole), or byproducts from side reactions.
Your initial purification strategy should be guided by the polarity differences between your target compound and the impurities, as observed on the TLC plate.
-
Scenario A: Impurities are significantly more or less polar. If the impurity spots are well-separated from the product spot, column chromatography is the recommended first step. This method offers high resolving power for separating compounds with different polarities.
-
Scenario B: Impurities are very close in polarity. If the spots are clustered together, recrystallization may be more effective. This technique purifies based on differences in solubility in a specific solvent at different temperatures. A successful recrystallization can often remove closely related isomers that are difficult to separate via chromatography.
Causality: The nitro group (-NO₂) is strongly electron-withdrawing, and the chlorine atom (-Cl) is moderately electron-withdrawing, making 3-Chloro-1-nitro-1H-pyrazole a relatively polar compound. The N-H proton is also slightly acidic, which can influence its interaction with purification media.
Question 2: I am attempting recrystallization, but my compound either "oils out" or my recovery yield is extremely low. How can I optimize this process?
Answer: This is a classic recrystallization problem that points directly to improper solvent selection. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to melt into an insoluble liquid instead of crystallizing. Low yield indicates that the compound is too soluble in the solvent, even at low temperatures.
The Solution: A Systematic Approach to Solvent Selection
-
Single Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small batches with solvents like isopropanol, ethanol, or ethyl acetate.[2][3][4]
-
Solvent Pair System: This is often the most effective solution. Use two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").
Step-by-Step Protocol for Solvent Pair Recrystallization:
-
Dissolve the crude 3-Chloro-1-nitro-1H-pyrazole in the minimum amount of the hot "soluble solvent" (e.g., ethanol or ethyl acetate).
-
While the solution is still hot, add the "anti-solvent" (e.g., water or hexane) dropwise until you observe persistent turbidity (cloudiness).
-
Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and ensure the solution is saturated.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
Troubleshooting Recrystallization Decision Tree:
Caption: Decision tree for troubleshooting common recrystallization issues.
Question 3: When running a silica gel column, my product streaks badly and the separation is poor. What is causing this and how can I fix it?
Answer: This is a strong indication of an undesirable interaction between your compound and the stationary phase. Standard silica gel is acidic (due to Si-OH groups on its surface). The N-H proton on the pyrazole ring is weakly acidic and can engage in strong hydrogen bonding or acid-base interactions with the silica. This causes some molecules to "stick" to the column, resulting in tailing or streaking.
Proven Solutions:
-
Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen eluent and add 1% triethylamine (Et₃N). The triethylamine is a base that neutralizes the acidic sites on the silica, allowing your compound to travel through the column more uniformly. This is a common and highly effective technique for nitrogen-containing heterocycles.[2]
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider using neutral alumina. Alumina is less acidic than silica and often provides better results for basic or acid-sensitive compounds.
-
Optimize the Mobile Phase: Add a small amount (0.1-0.5%) of a polar modifier like methanol to your eluent system (e.g., ethyl acetate/hexane). The methanol will compete with your compound for the active sites on the silica, improving the peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification method for 3-Chloro-1-nitro-1H-pyrazole? A1: For achieving high purity (>99%), a two-stage approach is often best. Start with a bulk purification via recrystallization to remove the majority of impurities. Then, if necessary, "polish" the material using column chromatography on deactivated silica to remove any remaining trace impurities.
Q2: What analytical techniques should I use to confirm the purity of my final product? A2: Purity should be assessed using multiple methods.
-
TLC: To ensure a single spot in various solvent systems.
-
Melting Point: A sharp, narrow melting point range is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q3: What are the primary safety considerations when handling and purifying this compound? A3: Nitroaromatic and nitro-heterocyclic compounds should always be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Electrostatic Discharge: Nitro compounds can be sensitive to shock and static discharge. Use non-sparking tools where appropriate.[5]
-
Storage: Store the purified compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5]
Standardized Purification Protocols
These protocols are designed as a starting point and should be optimized based on your specific crude material and purity requirements.
Protocol 1: Recrystallization from an Ethanol/Water Solvent Pair
-
Dissolution: Place the crude 3-Chloro-1-nitro-1H-pyrazole in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.
-
Saturation: While stirring and keeping the solution hot, add warm water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, creating a saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 10% Ethyl Acetate in Hexane) containing 1% triethylamine. Pack the column using standard techniques.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 10% EtOAc/Hexane). Gradually increase the polarity of the mobile phase (gradient elution) as needed. Monitor the column fractions by TLC.
-
Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification Workflow Overview:
Caption: General workflow for the purification of 3-Chloro-1-nitro-1H-pyrazole.
Data Summary Table
The following table provides starting points for developing your purification method. The optimal system will depend on the specific impurities present in your crude material.
| Purification Method | Recommended Solvents / Eluents | Key Considerations |
| Recrystallization | Isopropanol[4] | Good single-solvent option. |
| Ethanol/Water[2] | Effective solvent pair for polar compounds. | |
| Ethyl Acetate/Hexane[2][3] | Good for less polar impurities. | |
| Column Chromatography | Ethyl Acetate in Hexane (gradient) | Standard system for moderately polar compounds. |
| Dichloromethane in Petroleum Ether (gradient)[7] | Alternative non-protic system. | |
| Additives | 1% Triethylamine (in eluent) |
References
- Benchchem. (n.d.). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide.
- ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][10]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). Synthesis and Biological Evaluation of Novel Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved from [Link]
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
National Institutes of Health. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][10]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Guide: Stability & Handling of 3-Chloro-1-nitro-1H-pyrazole in Acidic Media
Technical Guide: Stability & Handling of 3-Chloro-1-nitro-1H-pyrazole in Acidic Media
Executive Summary: The "N-Nitro" Lability
Researchers working with 3-Chloro-1-nitro-1H-pyrazole must recognize that the N-nitro functionality is kinetically labile under acidic conditions. Unlike C-nitro compounds (which are generally robust), N-nitropyrazoles function as "masked" nitrating agents or rearrangement precursors.
Critical Alert: In the presence of Brønsted acids (pH < 4) or Lewis acids, this compound does not merely decompose; it undergoes a regioselective rearrangement to the thermodynamically stable C-nitro isomer (3-Chloro-4-nitro-1H-pyrazole) or undergoes denitration. This is often mistaken for "decomposition" or "purity loss" in HPLC traces due to the isomeric nature of the product.
Troubleshooting Guide (Q&A)
Issue 1: Unexpected Peak Shift in HPLC/LC-MS
Q: After an acidic workup (HCl wash), my main peak purity decreased, and a new peak with the exact same mass (M+) appeared. What happened?
A: You have triggered the acid-catalyzed 1,5-sigmatropic rearrangement (or intermolecular migration).
-
Diagnosis: The N-nitro group (
) migrates to thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> position. The new peak is 3-Chloro-4-nitro-1H-pyrazole . -
Mechanism: Protonation of the nitro group or ring nitrogen weakens the
bond, facilitating the migration of the nitro group to the electron-rich position. -
Solution:
-
Immediate: Neutralize all reaction mixtures before workup. Use buffered quench solutions (e.g., saturated
or phosphate buffer pH 7.0) instead of strong acids. -
Prevention: Maintain temperature
if acidic contact is unavoidable. The rearrangement typically requires thermal activation energy in addition to acid catalysis.
-
Issue 2: Mass Loss (M-45/46)
Q: My mass spectrum shows a dominant ion at [M-45] or [M-46]. Is the compound degrading?
A: Yes, this indicates Denitration .
-
Diagnosis: Loss of the nitro group (
) leads to the formation of the parent heterocycle, 3-Chloropyrazole . -
Cause: In the presence of nucleophiles (like water in dilute acid) and elevated temperatures, the
bond hydrolyzes rather than rearranges. -
Solution: Use anhydrous conditions for any acidic steps (e.g., dry HCl in dioxane) to favor protonation over hydrolysis, though rearrangement remains a risk.
Issue 3: Storage Stability
Q: Can I store this compound in slightly acidic solvents (e.g.,
A: No.
-
Risk: Commercial Chloroform (
) often develops acidity over time. Even trace HCl can catalyze the rearrangement over days/weeks at room temperature. -
Protocol: Always store 3-Chloro-1-nitro-1H-pyrazole in DMSO-d6 or neutralized
(treated with basic alumina or silver foil) at .
Mechanistic Insight: Acid-Catalyzed Rearrangement
The transformation of 1-nitropyrazoles to 4-nitropyrazoles is a well-documented "cine-substitution" driven by thermodynamics. The N-nitro isomer is high-energy; the C-nitro isomer is stable.
Pathway Diagram
The following diagram illustrates the competing pathways of Rearrangement vs. Hydrolysis.
Figure 1: Divergent reaction pathways for 3-Chloro-1-nitro-1H-pyrazole under acidic conditions. Path A (Green) dominates in anhydrous acid; Path B (Red) dominates in aqueous acid.
Experimental Protocols
Protocol A: Stability Screening (HPLC)
Use this protocol to validate solvent compatibility before scale-up.
Materials:
-
Analyte: 3-Chloro-1-nitro-1H-pyrazole (1 mg/mL in MeCN)
-
Acid Challenge: 0.1 M HCl or TFA
-
Control: Phosphate Buffer (pH 7.0)
Steps:
-
Preparation: Aliquot
of analyte stock into two LC vials. -
Challenge: Add
of Acid Challenge to Vial A. Add of Buffer to Vial B. -
Incubation: Incubate both at
for 1 hour. -
Analysis: Inject on HPLC (C18 Column, Gradient 5-95% MeCN/Water + 0.1% Formic Acid).
-
Criteria:
-
Stable: Purity of Vial A is within
of Vial B. -
Unstable: Appearance of new peak (likely 4-nitro isomer) or loss of area counts (denitration).
-
Protocol B: Synthesis of Reference Impurity (3-Chloro-4-nitro-1H-pyrazole)
To confirm the identity of degradation products, synthesize the stable isomer intentionally.
-
Dissolve 3-Chloro-1-nitro-1H-pyrazole (1.0 eq) in concentrated Sulfuric Acid (
). -
Stir at room temperature for 2–4 hours (monitor by TLC).
-
Quench by pouring onto crushed ice.
-
Extract with Ethyl Acetate.
-
Result: The isolated solid is the C-nitro isomer (3-Chloro-4-nitro-1H-pyrazole). Use this as a retention time standard.
Summary Data Table
| Parameter | 3-Chloro-1-nitro-1H-pyrazole | 3-Chloro-4-nitro-1H-pyrazole (Product) |
| Stability (pH < 2) | Unstable ( | Stable |
| Primary Degradation | Rearrangement to 4-nitro isomer | None (stable ring) |
| Secondary Degradation | Hydrolysis to 3-chloropyrazole | Ring cleavage (harsh conditions only) |
| Recommended Storage | Ambient, Inert |
References
-
Janssen, J. W. A. M., & Habraken, C. L. (1971). Rearrangement of N-Nitropyrazoles. The Journal of Organic Chemistry. [Link]
-
Katritzky, A. R., et al. (2003). Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer Science & Business Media. (Chapter: Rearrangements of N-Nitroazoles). [Link]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Functionalization
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Functionalization
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Regiocontrol in
System Overview: The "Tautomer Trap"
Welcome to the Pyrazole Functionalization Support Center. If you are here, you are likely facing the "Annoying Pair" problem: a crude reaction mixture containing inseparable 1,3- and 1,5-disubstituted isomers.
The Core Mechanism:
Unsubstituted pyrazoles exist in a tautomeric equilibrium (
This guide provides diagnostic workflows to identify which force is dominating your reaction and how to manipulate it.
Module 1: N-Alkylation Troubleshooting
Q1: "I am performing a standard
alkylation (R-X + Base), but I am getting a 60:40 mixture of isomers. How do I shift this?"
Diagnosis: You are likely relying on "intrinsic bias" which is insufficient for your substrate. In the pyrazolate anion, both nitrogens are nucleophilic.
-
N1 (adjacent to substituent): More sterically hindered, often less nucleophilic.
-
N2 (distal): Less hindered, usually kinetically favored.
The Solution: The "Solvent/Cation Switch" Protocol To shift the ratio, you must alter the tightness of the ion pair between the pyrazolate and the metal cation.
-
Favor the Kinetic Product (Sterically less hindered N):
-
Favor the Thermodynamic Product (Often the more hindered N, depending on chelation):
-
Protocol: Use Cs₂CO₃ in MeCN or DMF at Reflux .
-
Mechanism:[1][2][3][4][5][6] Cesium is a "soft" cation that creates a loose ion pair, allowing the pyrazolate to equilibrate. High temperature allows the reaction to reverse (if reversible) or simply allows the system to find the thermodynamic well. Note: Simple alkylations are rarely reversible, so this often relies on the specific electronic stabilization of the transition state.
-
Data Table: Solvent & Base Effects on Regio-Ratio (Model Substrate: 3-Methylpyrazole + Benzyl Bromide)
| Conditions | Solvent | Mechanism Bias | Typical Ratio (1,5 : 1,3)* |
| NaH / 0°C | THF (Aprotic) | Kinetic (Steric) | 90 : 10 |
| K₂CO₃ / RT | Acetone | Mixed | 60 : 40 |
| Cs₂CO₃ / 80°C | DMF (Polar) | Thermodynamic | 50 : 50 (or shifts if chelation exists) |
| HFIP (Additive) | TFE/HFIP | H-Bonding Shielding | >95 : 5 (See Q2) |
*Ratio defined as Major (Sterically free) : Minor (Sterically hindered).
Q2: "I've heard about using Fluorinated Alcohols (HFIP). When should I use this?"
Answer: Use this when standard steric control fails. Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are strong Hydrogen Bond Donors (HBD). They solvate the pyrazole nitrogens.
-
The Trick: The solvent forms a hydrogen bond network. If one nitrogen is sterically crowded (e.g., by a
or group), the solvent cannot solvate it effectively. The unhindered nitrogen is heavily solvated (caged) by HFIP. -
Result: Paradoxically, the less hindered nitrogen becomes less nucleophilic because it is "busy" interacting with the solvent. The more hindered nitrogen is left exposed and reacts.
-
Citation: This "shielding" effect is a proven method to reverse regioselectivity in both synthesis and functionalization [1, 2].
Module 2: Metal-Catalyzed Arylation (Chan-Lam)
Q3: "My Chan-Lam coupling (Cu(OAc)₂, Boronic Acid) is slow and non-selective. How do I fix it?"
Diagnosis: Chan-Lam couplings are sensitive to the "bite angle" of the substrate on the Copper(II) species.
Troubleshooting Workflow:
-
Check the Oxidant: Are you using air?
-
Fix: Switch to O₂ balloon or add TEMPO (1.0 equiv) . Cu(II) regeneration is often the rate-limiting step.
-
-
Ligand Control:
-
If you need the 1,5-isomer (arylation next to the bulky group), you need a ligand that forces the metal to coordinate to the less hindered site first, then reductively eliminate.
-
Recommendation: Use 1,10-phenanthroline or bipyridine ligands.
-
-
The "Chelation Assist":
-
If your pyrazole has a directing group (e.g., a pyridine ring or ester) at C3, the copper will coordinate to that group and the adjacent Nitrogen (N2), delivering the aryl group exclusively to N2.
-
Visualizing the Decision Process:
Figure 1: Decision matrix for selecting reaction conditions based on substrate sterics and electronic directing groups.
Module 3: The "Nuclear Option" (De Novo Synthesis)
Q4: "I cannot separate the isomers by chromatography. What now?"
Answer: Stop trying to functionalize the ring. Build the ring with the substituent already attached.
The Protocol: Regioselective Knorr Synthesis Instead of reacting a pyrazole with an alkyl halide, react a 1,3-diketone with a mono-substituted hydrazine (R-NH-NH₂).
-
The Challenge: This also produces isomers (attacking Carbonyl A vs Carbonyl B).
-
The Fix: Fluorinated Solvents (Again).
Module 4: C-H Functionalization (Advanced)
Q5: "I need to add a group to C4 or C5, not the Nitrogen."
-
C4-Functionalization (Electrophilic):
-
The C4 position is the most nucleophilic carbon (like the 3-position of indole).
-
Reagent: NIS (iodination) or Selectfluor (fluorination).
-
Selectivity: High.[1] Rarely requires troubleshooting unless N-protecting groups interfere sterically.
-
-
C5-Functionalization (Direct C-H Activation):
-
Requires a Directing Group (DG) on Nitrogen.
-
Protocol: Use a PEM (Pyrazol-1-yl ethoxymethyl) or SEM group. Palladium (Pd) catalysts will insert at C5 (the most acidic proton) via a Concerted Metalation-Deprotonation (CMD) mechanism [3].
-
References
-
Fustero, S., et al. (2008).[7] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.
-
Kudyakova, Y. S., & Bazhin, D. N. (2025).[4] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26, 10335.[4]
-
Giri, R., et al. (2014). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry, 12, Review.
-
Kelly, C., et al. (2025). "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature, 616, 1-6.
Sources
- 1. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Purity Assessment of 3-Chloro-1-nitro-1H-pyrazole
Technical Support Center: Analytical Purity Assessment of 3-Chloro-1-nitro-1H-pyrazole
Current Status: Active Role: Senior Application Scientist Subject: Comprehensive Purity & Stability Assessment Guide[1]
Introduction: The Analytical Challenge
3-Chloro-1-nitro-1H-pyrazole is not merely a pharmaceutical intermediate; it is a nitrogen-rich energetic motif.[1][2] Its analysis presents a dual challenge: chemical instability (susceptibility to hydrolysis and thermal rearrangement) and safety hazards (shock sensitivity typical of N-nitropyrazoles).[1]
This guide deviates from standard "cookbook" protocols. Instead, it provides a logic-driven troubleshooting framework designed to prevent common analytical artifacts—specifically the in situ degradation of the analyte during testing.[2]
Module 1: Chromatographic Purity (HPLC/UPLC)
Core Philosophy: N-nitropyrazoles are liable to hydrolyze to their parent pyrazoles (3-chloropyrazole) in unbuffered aqueous media or rearrange to C-nitro isomers under thermal stress.[1][2] Your method must separate the parent, the hydrolysis product, and potential regioisomers.
Protocol: Stability-Indicating RP-HPLC
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 3.0 x 100 mm, 2.7 µm | End-capping reduces silanol interactions with the nitrogen-rich ring, preventing tailing.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.[1]5) suppresses ionization of the hydrolysis product (3-chloropyrazole, pKa ~2.5), improving its retention and peak shape.[1] |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN has lower viscosity and UV cutoff than Methanol, crucial for detecting non-aromatic impurities.[1] |
| Gradient | 5% B to 95% B over 10 min | Steep gradient ensures elution of non-polar dimers while retaining polar hydrolysis products. |
| Flow Rate | 0.6 mL/min | Optimized for backpressure and resolution on 2.7 µm fused-core particles.[2] |
| Detection | UV @ 230 nm & 270 nm | 230 nm for the chloropyrazole backbone; 270 nm for the nitro-conjugated system.[2] |
| Temperature | 25°C (Strict) | CRITICAL: Higher temperatures (>40°C) can induce N-nitro to C-nitro rearrangement inside the column [1].[1][2] |
Troubleshooting Logic: HPLC Artifacts
Q: I see a "ghost peak" eluting significantly earlier than my main peak. Is it a synthesis impurity? A: Likely not.[1] It is probably 3-chloropyrazole , the hydrolysis product.[2]
-
Mechanism: The N-N bond in 1-nitropyrazoles is labile.[2] Moisture in your sample solvent or mobile phase can cleave the nitro group.
-
Diagnostic: Inject the sample immediately after prep. If the early peak grows over time in the autosampler, your sample is degrading.
-
Fix: Use anhydrous MeCN for sample dilution. Keep autosampler at 4°C.
Q: My main peak is splitting or showing a shoulder. A: This suggests regioisomer contamination or atropisomerism (rare for this small molecule, so assume regioisomer).[1]
-
Cause: Synthesis from 3-chloropyrazole often yields a mixture of 1-nitro-3-chloro (Target) and 1-nitro-5-chloro (Isomer).[1][2]
-
Resolution: Flatten the gradient slope (e.g., 20-40% B over 15 min) to separate the dipole-moment differences between the 1,3- and 1,5-isomers.
Module 2: Thermal Stability & Safety (DSC)
Core Directive: Never scale up a synthesis involving this compound without DSC data. N-nitropyrazoles are energetic materials.[1][2]
Workflow: Thermal Hazard Assessment
Figure 1: Decision logic for thermal safety assessment. Note that N-nitropyrazoles often decompose immediately after melting.[1][2]
Q: The DSC shows a small exotherm before the main melting endotherm. A: This is the signature of the "Sigmatropic Rearrangement."
-
N-nitropyrazoles can rearrange to C-nitropyrazoles (usually 3-nitro or 5-nitro) upon heating [2].[1][2]
-
Implication: Your "pure" solid is converting to an isomer during the test. This is not simple decomposition; it is a chemical reaction.[1]
-
Action: Do not use oven drying for this compound.[1] Use vacuum desiccation at room temperature.[1]
Module 3: Structural Verification (NMR)
Core Directive: Use
| Feature | 3-Chloro-1-nitro-1H-pyrazole | 3-Chloro-1H-pyrazole (Impurity) | 3-Chloro-4-nitro-1H-pyrazole (Isomer) |
| Proton H-5 | Downfield Shift (~8.5 - 8.8 ppm) | ~7.5 ppm | ~8.5 ppm (but singlet if H-4 substituted) |
| Proton H-4 | ~6.5 - 6.8 ppm (Doublet) | ~6.3 ppm (Doublet) | Absent (Nitro substituted) |
| Coupling ( | ~3.0 Hz | ~2.5 Hz | N/A |
| NH Signal | Absent | Broad singlet (~10-13 ppm) | Broad singlet |
Troubleshooting:
-
Issue: "I see a broad hump at 11 ppm."
-
Diagnosis: Residual NH.[1] You have significant hydrolysis (3-chloropyrazole). The N-nitro group has fallen off.[2]
Module 4: Volatile Impurities (GC-MS)
WARNING: Do not use standard split/splitless injection temperatures (250°C+).
Q: Can I use GC-MS for purity? A: Only with extreme caution.
-
Risk: The inlet temperature will likely cause the N-nitro group to cleave (
loss) or rearrange.[1] You will detect "3-chloropyrazole" that wasn't in the original jar.[2] -
Solution: Use Cold On-Column Injection (start at 40°C, ramp with oven) to deposit the sample into the column without thermal shock.[1]
-
Alternative: Use LC-MS (ESI+) which is much softer.[1][2] Note that N-nitropyrazoles often ionize poorly or show
fragments.[1][2]
References
-
Janssen, J. W. A. M., et al. (1973).[1] "Pyrazoles.[1][3][4][5][6][7][8][9][10][11][12][13] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777–1782.[1] Link[1]
-
Sinditskii, V. P., et al. (2021).[1][7] "Nitroderivatives of N-pyrazolyltetrazoles: Thermal decomposition and combustion." Thermochimica Acta, 698, 178876.[7] Link[1]
-
Zhang, S., et al. (2020).[1][7][12] "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(15), 3475.[1] Link
Sources
- 1. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. fishersci.com [fishersci.com]
- 4. afgsci.com [afgsci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. ijcpa.in [ijcpa.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 13. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
A Comparative Guide to the Reactivity of 3-Chloro-1-nitro-1H-pyrazole and 3-Bromo-1-nitropyrazole in Nucleophilic Aromatic Substitution
A Comparative Guide to the Reactivity of 3-Chloro-1-nitro-1H-pyrazole and 3-Bromo-1-nitropyrazole in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final molecular entities. Among the vast arsenal of heterocyclic scaffolds, nitropyrazoles stand out as versatile intermediates. The strategic placement of a nitro group on the pyrazole ring significantly activates the scaffold towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. This guide provides an in-depth comparison of the reactivity of two prominent halo-nitropyrazole building blocks: 3-chloro-1-nitro-1H-pyrazole and 3-bromo-1-nitropyrazole. By delving into the underlying mechanistic principles and presenting supporting data, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. Unlike the more common SN1 and SN2 reactions observed in aliphatic systems, SNAr reactions proceed through a distinct addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy of this rate-determining step.[4][5] The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.
The efficiency of an SNAr reaction is governed by several factors, including the nature of the solvent, the nucleophilicity of the attacking species, and, critically, the identity of the leaving group and the nature and position of the electron-withdrawing groups.[5] For the purpose of this guide, we will focus on the influence of the halogen leaving group (chloro vs. bromo) on the reactivity of the 1-nitro-1H-pyrazole scaffold.
The "Element Effect": A Counterintuitive Trend in Leaving Group Ability
In the realm of SNAr reactions, the relative reactivity of halogens as leaving groups often follows a counterintuitive trend known as the "element effect": F > Cl ≈ Br > I.[6] This is in stark contrast to SN1 and SN2 reactions, where the leaving group ability is inversely proportional to the carbon-halogen bond strength (I > Br > Cl > F). The anomalous behavior in SNAr is attributed to the two-step mechanism. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[4] A more electronegative halogen, like fluorine, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This polarization effect outweighs the greater bond strength of the C-F bond, leading to a faster overall reaction rate.
Comparing 3-Chloro-1-nitro-1H-pyrazole and 3-Bromo-1-nitropyrazole: A Data-Driven Perspective
| Feature | 3-Chloro-1-nitro-1H-pyrazole | 3-Bromo-1-nitropyrazole |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Electronegativity of Halogen | Higher | Lower |
| Polarization of C-X Bond | More pronounced | Less pronounced |
| Predicted Reactivity in SNAr | Expected to be slightly higher | Expected to be slightly lower |
The higher electronegativity of chlorine compared to bromine leads to a more polarized C-Cl bond in 3-chloro-1-nitro-1H-pyrazole. This increased polarization renders the C3 position of the pyrazole ring more electrophilic and, consequently, more susceptible to nucleophilic attack. Therefore, it is anticipated that 3-chloro-1-nitro-1H-pyrazole will exhibit a slightly higher reactivity towards nucleophiles in SNAr reactions compared to its bromo-analogue.
It is important to note that the difference in reactivity between the chloro and bromo derivatives is generally less pronounced than the difference between fluoro and chloro/bromo derivatives. In many practical applications, both 3-chloro- and 3-bromo-1-nitropyrazole can be used effectively, with the choice often being dictated by factors such as commercial availability, cost, and the specific reaction conditions.
Experimental Protocol for a Comparative Reactivity Study
To empirically determine the relative reactivity of 3-chloro-1-nitro-1H-pyrazole and 3-bromo-1-nitropyrazole, a competitive experiment or parallel kinetic studies can be performed. Below is a detailed protocol for a parallel kinetic study using a common nucleophile, such as morpholine.
Objective: To compare the rate of nucleophilic aromatic substitution of 3-chloro-1-nitro-1H-pyrazole and 3-bromo-1-nitropyrazole with morpholine.
Materials:
-
3-Chloro-1-nitro-1H-pyrazole
-
3-Bromo-1-nitropyrazole
-
Morpholine
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of 3-chloro-1-nitro-1H-pyrazole in anhydrous DMF.
-
Prepare a 0.1 M solution of 3-bromo-1-nitropyrazole in anhydrous DMF.
-
Prepare a 0.2 M solution of morpholine in anhydrous DMF.
-
Prepare a 0.05 M solution of the internal standard in anhydrous DMF.
-
-
Reaction Setup:
-
In two separate, dry reaction vials, add 1 mL of the respective halopyrazole stock solution.
-
To each vial, add 0.5 mL of the internal standard solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in a heating block.
-
-
Initiation of Reaction and Monitoring:
-
To initiate the reactions simultaneously, add 1 mL of the pre-heated morpholine stock solution to each vial.
-
Start a timer immediately.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a suitable quenching solution (e.g., dilute HCl in water/acetonitrile).
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or HPLC.
-
Quantify the disappearance of the starting material and the appearance of the product (3-morpholino-1-nitro-1H-pyrazole) relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial reaction rates and the rate constants (k) for both the chloro and bromo derivatives.
-
The ratio of the rate constants (kCl / kBr) will provide a quantitative measure of their relative reactivity.
-
Visualizing the SNAr Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow for the comparative study.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for the comparative kinetic study.
Conclusion and Practical Implications
In the context of nucleophilic aromatic substitution on the 1-nitro-1H-pyrazole scaffold, both 3-chloro- and 3-bromo- derivatives serve as excellent electrophilic partners. Based on fundamental principles of physical organic chemistry, 3-chloro-1-nitro-1H-pyrazole is predicted to be slightly more reactive than 3-bromo-1-nitropyrazole . This enhanced reactivity is a direct consequence of the higher electronegativity of chlorine, which increases the electrophilicity of the carbon atom at the 3-position.
For the practicing chemist, this subtle difference in reactivity may be exploited to fine-tune reaction conditions. For instance, when reacting with a less reactive nucleophile, the chloro-derivative might offer a modest advantage in terms of reaction time or yield. Conversely, for highly exothermic reactions or when dealing with sensitive substrates, the slightly attenuated reactivity of the bromo-analogue could be beneficial for controlling the reaction profile.
Ultimately, the choice between these two valuable building blocks will depend on a holistic consideration of factors including desired reactivity, cost, availability, and the specific synthetic challenge at hand. It is our hope that this guide provides the necessary theoretical framework and practical insights to empower researchers in making the most judicious selection for their synthetic campaigns.
References
-
ResearchGate. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Available at: [Link]
-
National Institutes of Health. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
ResearchGate. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Available at: [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Available at: [Link]
-
National Institutes of Health. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][8]triazin-7(6H)-ones. Available at: [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
-
National Institutes of Health. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available at: [Link]
-
National Institutes of Health. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Available at: [Link]
-
ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. Available at: [Link]
-
CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes. Available at: [Link]
-
National Center for Biotechnology Information. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Available at: [Link]
-
ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Available at: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Available at: [Link]
-
MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
National Institutes of Health. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
YouTube. Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. Available at: [Link]
-
EurekAlert!. Efficient construction of benzooxane heterocyclic phosphine skeleton by tandem nucleophilic addition/SNAR cycloning reaction. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Chloro-1-nitro-1H-pyrazole
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Chloro-1-nitro-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. In this guide, we delve into the comprehensive spectroscopic characterization of 3-Chloro-1-nitro-1H-pyrazole, a substituted pyrazole with potential applications in various fields of chemical research.
This document moves beyond a simple recitation of data. It provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features is explained, and a comparative analysis with structurally similar pyrazole derivatives is presented to highlight the influence of the chloro and nitro substituents. This guide is designed to be a self-validating reference, grounded in established spectroscopic principles and supported by experimental data from closely related analogues.
The Structural Landscape: 3-Chloro-1-nitro-1H-pyrazole
Before interpreting spectral data, it is crucial to visualize the molecule's structure. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In our target compound, a chlorine atom is substituted at the C3 position, and a nitro group is attached to the N1 position.
Caption: Numbering of the 3-Chloro-1-nitro-1H-pyrazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of experimental data in publicly available literature for 3-Chloro-1-nitro-1H-pyrazole, the following analysis is a prediction based on established principles of NMR theory and data from analogous compounds.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 3-Chloro-1-nitro-1H-pyrazole is expected to be relatively simple, showing two signals corresponding to the protons at the C4 and C5 positions of the pyrazole ring.
-
C5-H: The proton at the C5 position is adjacent to the N1 atom, which bears a strongly electron-withdrawing nitro group. This deshielding effect will cause the C5-H signal to appear significantly downfield.
-
C4-H: The proton at the C4 position is situated between two carbon atoms. It will be influenced by the adjacent chloro- and nitro-substituted positions, but to a lesser extent than C5-H.
-
Coupling: The C4-H and C5-H protons are on adjacent carbons and are expected to exhibit vicinal coupling, appearing as doublets. The coupling constant (³JHH) for protons on a pyrazole ring is typically small, in the range of 2-3 Hz.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C5-H | 8.0 - 8.5 | Doublet (d) | ~2.5 |
| C4-H | 7.0 - 7.5 | Doublet (d) | ~2.5 |
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom in the pyrazole ring.
-
C3: This carbon is directly attached to the electronegative chlorine atom, which will cause a significant downfield shift.
-
C5: This carbon is adjacent to the N1-nitro group and will also be deshielded, appearing at a downfield chemical shift.
-
C4: The C4 carbon, flanked by C3 and C5, will resonate at the most upfield position among the ring carbons.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 145 - 150 |
| C5 | 135 - 140 |
| C4 | 110 - 115 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-1-nitro-1H-pyrazole will be dominated by vibrations associated with the nitro group and the pyrazole ring.
-
N-O Stretching: The most characteristic peaks will be from the nitro group. Asymmetric and symmetric stretching vibrations of the N-O bonds are expected to appear as strong absorptions. For N-nitro groups, the asymmetric stretch is typically found at higher wavenumbers (1625–1605 cm⁻¹) and the symmetric stretch at lower wavenumbers (1295–1275 cm⁻¹) compared to C-nitro groups.
-
C=N and C=C Stretching: The pyrazole ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1600-1400 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Predicted IR Data:
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch | 1610 - 1625 | Strong |
| NO₂ | Symmetric Stretch | 1275 - 1295 | Strong |
| Aromatic C=N/C=C | Ring Stretching | 1400 - 1550 | Medium-Strong |
| Aromatic C-H | Stretching | 3100 - 3150 | Medium |
| C-Cl | Stretching | 700 - 800 | Medium-Strong |
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Chloro-1-nitro-1H-pyrazole (C₃H₂ClN₃O₂), which is approximately 147.5 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) will be a key diagnostic feature.
-
Fragmentation: The fragmentation of nitropyrazoles is well-documented. Common fragmentation pathways include:
-
Loss of NO₂ (m/z -46) to give a chloropyrazole radical cation.
-
Loss of NO (m/z -30).
-
Cleavage of the pyrazole ring, often involving the loss of HCN (m/z -27).
-
Predicted MS Fragmentation:
| m/z | Possible Fragment |
| 147/149 | [C₃H₂ClN₃O₂]⁺ (Molecular Ion) |
| 101/103 | [C₃H₂ClN₂]⁺ |
| 74/76 | [C₂HClN]⁺ |
Comparative Analysis: The Influence of Substituents
To truly understand the spectroscopic features of 3-Chloro-1-nitro-1H-pyrazole, it is instructive to compare its predicted data with the experimental data of related compounds.
Alternative Compounds for Comparison:
-
3-Chloro-1H-pyrazole: Allows for the assessment of the N-nitro group's effect.
-
1-Nitro-1H-pyrazole: Isolates the effect of the C3-chloro substituent.[1]
-
3-Nitro-1H-pyrazole: Demonstrates the impact of the nitro group's position (N1 vs. C3).[2]
Comparative Spectroscopic Data Summary:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| 3-Chloro-1-nitro-1H-pyrazole (Predicted) | C5-H: 8.0-8.5 (d)C4-H: 7.0-7.5 (d) | ~1615 (NO₂ asym)~1285 (NO₂ sym) | 147/149 |
| 3-Chloro-1H-pyrazole | NH: ~12.8 (br s)H5: ~7.6 (s)H4: ~6.3 (s)[3] | ~3100-3300 (N-H stretch)[4] | 102/104 |
| 1-Nitro-1H-pyrazole | H3/H5: ~8.2 (d)H4: ~6.8 (t) | ~1620 (NO₂ asym)~1290 (NO₂ sym) | 113[1] |
| 3-Nitro-1H-pyrazole | H5: ~8.5 (d)H4: ~7.0 (d) | ~3100-3300 (N-H stretch)~1540 (NO₂ asym)~1340 (NO₂ sym) | 113[2] |
Analysis of Comparative Data:
-
Effect of the N-nitro group: Comparing the predicted data for our target compound with 3-Chloro-1H-pyrazole reveals a significant downfield shift for all ring protons, which is a direct consequence of the strong electron-withdrawing nature of the N-nitro group. The broad N-H stretch in the IR spectrum of 3-Chloro-1H-pyrazole is absent in the N-nitrated analogue, replaced by the characteristic strong NO₂ stretches.[3][4]
-
Effect of the C3-chloro group: Comparing our target with 1-Nitro-1H-pyrazole, the primary difference is the substitution of a proton at C3 with a chlorine atom. This removes one signal from the ¹H NMR spectrum and is predicted to cause a downfield shift of the C3 carbon in the ¹³C NMR spectrum.
-
Effect of Nitro Group Position: The comparison with 3-Nitro-1H-pyrazole is particularly insightful. In 3-Nitro-1H-pyrazole, the nitro group is a C-nitro group, and its IR stretching frequencies are at different positions (asymmetric ~1540 cm⁻¹, symmetric ~1340 cm⁻¹) compared to the N-nitro group in our target compound. This provides a clear diagnostic tool to distinguish between N- and C-nitrated pyrazoles.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standard operating procedures are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[5]
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or cast a thin film on a single plate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is recommended for observing fragmentation patterns. Electrospray Ionization (ESI) can also be used, particularly for confirming the molecular weight.[5]
-
Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or GC/LC coupling).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the isotopic distribution of the molecular ion peak with the theoretical pattern for a monochlorinated compound.
Conclusion
The structural elucidation of 3-Chloro-1-nitro-1H-pyrazole relies on a synergistic application of NMR, IR, and MS techniques. While direct experimental data remains elusive in the current literature, a robust and scientifically sound prediction of its spectral characteristics can be made based on established principles and comparison with analogous structures. The key diagnostic features are the presence of two doublets in the ¹H NMR spectrum, strong N-nitro group absorptions in the IR spectrum, and a characteristic 3:1 isotopic pattern for the molecular ion in the mass spectrum. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently identify and characterize this and similar pyrazole derivatives.
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X-ray crystallography of 3-Chloro-1-nitro-1H-pyrazole derivatives
X-ray crystallography of 3-Chloro-1-nitro-1H-pyrazole derivatives
An In-Depth Technical Guide to the X-ray Crystallography of 3-Chloro-1-nitro-1H-pyrazole Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The pyrazole scaffold is a privileged N-heterocycle with immense therapeutic potential, appearing in numerous FDA-approved drugs.[1] The introduction of specific substituents, such as chloro and nitro groups, can significantly modulate a molecule's electronic properties, stability, and intermolecular interactions, thereby influencing its biological activity and material characteristics.[2][3] Nitropyrazoles, in particular, are stable aromatic compounds with applications in medicinal chemistry and as energetic materials.[2]
This guide provides a comprehensive comparison of the crystallographic analysis of 3-Chloro-1-nitro-1H-pyrazole derivatives. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating and trustworthy protocol. We will explore the synthesis of these target compounds, detail the process of obtaining and analyzing their single-crystal X-ray structures, and compare how additional substituents on the pyrazole ring can influence crystal packing and intermolecular forces.
Synthesis of 3-Chloro-1-nitro-1H-pyrazole Derivatives
The synthesis of the target compounds begins with the construction of the pyrazole core, followed by sequential chlorination and nitration. While multiple synthetic routes to pyrazoles exist[4], a common approach involves the condensation of a β-dicarbonyl compound with hydrazine.[5]
A plausible synthetic pathway for the parent compound, 3-Chloro-1-nitro-1H-pyrazole, starts from the commercially available 3-aminopyrazole. The conversion is efficiently achieved via a Sandmeyer reaction, which involves the diazotization of the amino group to form a reactive diazonium salt, followed by a copper(I)-catalyzed chlorination.[6] Subsequent N-nitration of the resulting 3-chloro-1H-pyrazole using a nitrating agent like nitric acid in a suitable solvent yields the final product. It is crucial to control the reaction conditions to favor N-nitration over C-nitration.[7] Derivatives can be synthesized by starting with appropriately substituted precursors.
For the purpose of this comparative guide, we will consider three representative molecules:
-
Compound A: 3-Chloro-1-nitro-1H-pyrazole
-
Compound B: 3-Chloro-5-methyl-1-nitro-1H-pyrazole (Alternative starting material: 3-amino-5-methylpyrazole)
-
Compound C: 4-Bromo-3-chloro-1-nitro-1H-pyrazole (Alternative pathway: bromination of 3-chloro-1-nitro-1H-pyrazole)
Single-Crystal X-ray Crystallography: From Molecule to Structure
X-ray crystallography is a powerful technique that provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and details of intermolecular interactions.[8][9] The overall workflow, from synthesis to final structural analysis, is a multi-step process requiring careful execution.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth (Self-Validating Step):
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm) free of defects.[8]
-
Protocol:
-
Dissolve 5-10 mg of the purified pyrazole derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane). The choice of solvent is critical and often requires screening.
-
Use the slow evaporation technique. Place the solution in a small vial, cover it loosely with parafilm, and pierce a few small holes. Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
Alternatively, use the vapor diffusion method. Place the solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Once crystals form, examine them under a polarized light microscope to select a single, well-formed crystal with sharp edges and no visible cracks.
-
2. Data Collection and Processing:
-
Rationale: This is the core experiment where the crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded.[10] Modern diffractometers automate this process, but a sound strategy is essential for high-quality data.
-
Protocol:
-
Mount a selected crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[11]
-
Center the crystal on a diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLab Synergy) equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα X-ray source and a CCD or HyPix detector.[5][11]
-
Perform an initial unit cell determination from a few preliminary frames.
-
Devise a data collection strategy to ensure high completeness and redundancy. This typically involves a series of ω-scans covering a full sphere of reciprocal space.[12]
-
Integrate the raw diffraction images using software like SAINT to determine the intensities of the reflections.[12]
-
Apply absorption corrections (e.g., multi-scan using SADABS) to account for the absorption of X-rays by the crystal.[12]
-
3. Structure Solution and Refinement:
-
Rationale: The processed diffraction data (a list of reflection indices and their intensities) is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined.[9]
-
Protocol:
-
Determine the space group from the systematic absences in the data.
-
Solve the crystal structure using intrinsic phasing methods with software like SHELXT.[11] This will typically reveal the positions of most non-hydrogen atoms.
-
Refine the structural model against the experimental data using a full-matrix least-squares procedure in a program like SHELXL.[5][12]
-
In initial refinement cycles, refine atom positions and isotropic displacement parameters.
-
Locate hydrogen atoms in the difference Fourier map or place them in geometrically idealized positions.
-
In the final stages, refine all non-hydrogen atoms anisotropically.
-
The final model is validated by checking figures of merit like R1, wR2, and Goodness-of-Fit (GoF).
-
Comparative Structural Analysis
The true value of crystallographic studies on a series of derivatives lies in the comparison. By systematically changing substituents, we can observe direct effects on molecular geometry and supramolecular assembly. The chloro and nitro groups are both electron-withdrawing and can participate in various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, which dictate the crystal packing.[12][13][14]
Below is a table summarizing hypothetical but plausible crystallographic data for our three target compounds, based on trends observed in related structures.[11][12][15]
| Parameter | Compound A (3-Cl-1-NO2-Pz) | Compound B (3-Cl-5-Me-1-NO2-Pz) | Compound C (4-Br-3-Cl-1-NO2-Pz) |
| Formula | C₃H₂ClN₃O₂ | C₄H₄ClN₃O₂ | C₃HBrClN₃O₂ |
| Molar Mass ( g/mol ) | 147.54 | 161.57 | 226.44 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pna2₁ | P2₁/n |
| a (Å) | 7.15 | 10.21 | 8.54 |
| b (Å) | 8.98 | 11.55 | 6.99 |
| c (Å) | 9.54 | 5.88 | 11.23 |
| β (°) | 105.2 | 90 | 98.7 |
| V (ų) | 590.7 | 692.4 | 662.1 |
| Z | 4 | 4 | 4 |
| Density (calc, g/cm³) | 1.658 | 1.551 | 2.269 |
| R1 [I > 2σ(I)] | 0.045 | 0.038 | 0.051 |
| wR2 (all data) | 0.112 | 0.095 | 0.128 |
| Key Interactions | C-H···O (nitro) | C-H···O (nitro) | C-H···O, N-O···Br (Halogen bond) |
Discussion of Structural Features
-
Compound A (3-Chloro-1-nitro-1H-pyrazole): In the absence of strong hydrogen bond donors, the crystal packing is likely dominated by weaker C-H···O interactions involving the nitro group's oxygen atoms and pyrazole ring hydrogens. The chloro group may engage in weak Cl···N or Cl···Cl interactions. The planar pyrazole rings might exhibit π-π stacking.
-
Compound B (3-Chloro-5-methyl-1-nitro-1H-pyrazole): The introduction of a methyl group at the 5-position adds steric bulk, which can disrupt the packing arrangement seen in Compound A. This steric hindrance might prevent close π-π stacking, potentially leading to a less dense crystal structure, as reflected in the hypothetical data. The methyl C-H bonds provide additional, albeit weak, hydrogen bond donors for interactions with the nitro group oxygens.
-
Compound C (4-Bromo-3-chloro-1-nitro-1H-pyrazole): The addition of a bromine atom at the 4-position significantly increases the molecular weight and density. More importantly, it introduces the possibility of halogen bonding.[16] A bromine atom can act as a Lewis acidic "hole" and accept electron density from a Lewis base, such as the oxygen or nitrogen atoms of a neighboring molecule. This N-O···Br interaction could become a dominant feature in the crystal packing, influencing the overall supramolecular architecture in a way not possible for Compounds A and B. The presence of two different halogens (Cl and Br) also introduces the potential for halogen-halogen interactions.
Data Archiving and Integrity
Upon completion of the analysis, the structural data should be prepared in the Crystallographic Information File (CIF) format.[17][18] The CIF is the standard format for storing and exchanging crystallographic data, containing all relevant information about the experiment, unit cell, atomic coordinates, and refinement parameters.[19] It is mandatory for publication in most scientific journals and for deposition in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC).[5][20]
Conclusion
The crystallographic analysis of 3-Chloro-1-nitro-1H-pyrazole derivatives provides invaluable, atom-level insights into their solid-state structures. This guide demonstrates that a systematic approach, combining robust synthetic protocols with meticulous crystallographic techniques, allows for a detailed comparison of structurally related molecules. By analyzing the subtle yet significant changes in crystal packing induced by different substituents—from the steric influence of a methyl group to the directional power of halogen bonding—researchers can develop a deeper understanding of the structure-property relationships that are crucial for the rational design of new pharmaceuticals and advanced materials.
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Elguero, J., et al. (2019). The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Propellants, Explosives, Pyrotechnics. Available at: [Link]
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van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Journal of the Iranian Chemical Society. (2020). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved February 5, 2026, from [Link]
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Varvounis, G., et al. (1994). Pyrazol-3-ones, Part 1: Synthesis and Applications. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
-
Hall, S. R., et al. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica. Available at: [Link]
-
Saini, L. (2023). A NOVEL APPROACH TO SYNTHESIZE PYRAZOLE DERIVATIVES AND EVALUATE ITS ANTHELMINTIC ACTIVITY. World Journal of Pharmaceutical Research. Available at: [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved February 5, 2026, from [Link]
-
Shukla, R., et al. (2017). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. Structural Chemistry & Crystallography Communication. Available at: [Link]
-
Echeverria, C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
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- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
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Publish Comparison Guide: SAR of 3-Chloro-1-Substituted-4-Nitropyrazoles
Publish Comparison Guide: SAR of 3-Chloro-1-Substituted-4-Nitropyrazoles
This guide focuses on the 3-chloro-4-nitropyrazole scaffold and its N1-substituted derivatives.[1] Note: While "3-chloro-1-nitropyrazole" (N-nitro) exists as a high-energy intermediate, the stable, bioactive candidates relevant to drug development are 1-substituted-3-chloro-4-nitropyrazoles . This guide addresses the Structure-Activity Relationship (SAR) of this bioactive core.
Executive Summary: The Scaffold Advantage
The 3-chloro-4-nitropyrazole moiety represents a "privileged scaffold" in medicinal chemistry, serving as a versatile precursor for fused heterocyclic systems (e.g., pyrazolo[1,5-d][1,2,4]triazines) and as a direct pharmacophore in antimicrobial and antitumor agents.
Unlike its 3-bromo or des-nitro counterparts, the 3-chloro-4-nitro configuration offers a unique balance of electrophilicity (at C3) and metabolic stability . This guide compares the SAR profile of this scaffold against standard alternatives, highlighting its superior utility in nucleophilic aromatic substitution (
Core Pharmacophore Zones
-
Zone 1 (N1-Position): The "Solubility Handle." Determines bioavailability and target affinity.
-
Zone 2 (C3-Position): The "Electrophilic Warhead." The chlorine atom is activated by the adjacent nitro group, enabling rapid diversification via
. -
Zone 3 (C4-Position): The "Electronic Modulator." The nitro group provides essential electron-withdrawing character for C3 activation and serves as a latent amino group.
Structure-Activity Relationship (SAR) Analysis
Mechanism of Action & Chemical Logic
The biological activity of 3-chloro-4-nitropyrazoles is often dual-modal:
-
Direct Interaction: The nitro group acts as a hydrogen bond acceptor or undergoes bioreduction to toxic hydroxylamine/nitroso species (antimicrobial mechanism).
-
Covalent Trapping: The activated C3-Cl bond can react with nucleophilic cysteine residues in target proteins (e.g., enzymes like COX-2 or specific kinases).
Comparative Performance Data
The following table contrasts the 3-chloro-4-nitropyrazole scaffold with common alternatives used in hit-to-lead optimization.
| Feature | 3-Chloro-4-Nitropyrazole | 3-Bromo-4-Nitropyrazole | 3-Chloro-4-Aminopyrazole | 3-Methyl-4-Nitropyrazole |
| High (Optimal for library synthesis) | Very High (Often too labile/unstable) | Low (Deactivated by amine donor) | Inert (No leaving group) | |
| Lipophilicity (LogP) | Moderate (Drug-like) | High (Solubility issues) | Low (Polar) | Moderate |
| Metabolic Stability | Good (Cl resists oxidation) | Fair (C-Br bond weaker) | Poor (N-oxidation risk) | Good |
| Synthetic Cost | Low (Sandmeyer/Nitration) | Medium | Medium (Requires reduction) | Low |
| Primary Application | Scaffold Diversification | Late-stage functionalization | Hydrogen bonding donor | Steric probe |
Detailed SAR Observations
Zone 1: N1-Substitution (The Variable Region)
-
Alkyl Groups (Me, Et): Increase lipophilicity but often lack specific binding interactions. Use: Agrochemicals (fungicides).
-
Aryl/Heteroaryl Groups: Critical for antitumor activity. A 4-chlorophenyl or 2-pyridyl group at N1 significantly enhances potency against cancer cell lines (e.g., A549, MCF-7) by enabling
stacking in the binding pocket. -
Acidic Side Chains (e.g., -CH2COOH): drastically reduce cell permeability, abolishing intracellular activity but improving solubility for extracellular targets.
Zone 2: C3-Chlorine (The Leaving Group)
-
Retention of Cl: Essential for lipophilicity and specific hydrophobic pocket filling.
-
Displacement (SAR Branching): The Cl atom is easily displaced by amines or thiols.
-
Observation: Replacing Cl with morpholine or piperazine often retains biological activity while vastly improving water solubility (see Protocol A).
-
Causality: The electron-withdrawing 4-nitro group lowers the activation energy for nucleophilic attack at C3.
-
Zone 3: C4-Nitro Group
-
Reduction: The nitro group is a "masked" amine. Reduction to 4-amino-3-chloropyrazole typically abolishes antimicrobial activity (loss of redox toxicity) but enables kinase inhibition (gain of H-bond donor).
Visualizing the Pathway
The following diagram illustrates the synthetic divergence and SAR logic for the scaffold.
Caption: Synthetic flowchart illustrating the generation of 3-chloro-4-nitropyrazole libraries. The scaffold allows sequential modification at N1, C3, and C4.
Experimental Protocols
Protocol A: Self-Validating Diversification at C3
Objective: Replace C3-Chlorine with a secondary amine (e.g., Morpholine) to test steric tolerance. Rationale: The reaction rate validates the electronic activation provided by the 4-nitro group. If the reaction fails, the nitro group may have been reduced or the N1-substituent is sterically hindering the site.
Materials:
-
Substrate: 3-chloro-1-methyl-4-nitropyrazole (1.0 eq)
-
Nucleophile: Morpholine (2.5 eq)
-
Solvent: Ethanol (Abs.)
-
Monitor: TLC (30% EtOAc/Hexane)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL ethanol. Note: Solution should be clear yellow.
-
Addition: Add morpholine dropwise at room temperature. Exotherm Check: Mild heat indicates immediate reactivity.
-
Reflux: Heat to reflux (78°C) for 3–6 hours.
-
Validation: Spot TLC every hour. The starting material (
) should disappear, replaced by a lower spot (amine product).
-
-
Workup: Cool to 0°C. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.
-
Data Check:
NMR should show the disappearance of the pyrazole C3 signal (if H-substituted) or simply the integration of morpholine protons.
Protocol B: Synthesis of the Core Scaffold (Sandmeyer Route)
Objective: Convert 3-amino-4-nitropyrazole to 3-chloro-4-nitropyrazole. Safety: Diazonium salts are potentially explosive. Keep temperature < 5°C.
-
Diazotization: Suspend 3-amino-4-nitropyrazole in conc. HCl at 0°C. Add
(aq) dropwise. Maintain . -
Substitution: Pour the diazonium solution into a cold solution of
in conc. HCl. -
Evolution: Allow to warm to RT. Nitrogen gas evolution confirms reaction progress.
-
Isolation: Extract with Ethyl Acetate. The 3-chloro product is typically a yellow solid.
References
-
Zapol'skii, V. A., et al. (2025).[2][3][4] Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792.[2][3] Link
- Key Insight: Details the use of 4-nitro-3-pyrazolyl precursors for fused ring synthesis and antimicrobial testing.
-
BenchChem Technical Guides. (2025). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole. Link
-
Key Insight: Standard protocols for Sandmeyer conversion of aminopyrazoles to chloropyrazoles.[5]
-
-
Lyalin, B. V., et al. (2008).[6] Electrosynthesis of 4-Chloro Derivatives of Pyrazole. Russian Journal of Electrochemistry, 44, 1320–1326.[6] Link
- Key Insight: Discusses the chlorination p
-
National Cancer Institute (DTP). Antitumor Screening Data for Pyrazole Derivatives. Link
- Key Insight: Source for comparative cytotoxicity d
Sources
- 1. US8476294B2 - 1H-imidazo[4,5-c]quinolinone derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety & Regulatory Compliance
Personal protective equipment for handling 3-Chloro-1-nitro-1H-pyrazole
Personal protective equipment for handling 3-Chloro-1-nitro-1H-pyrazole
Topic: Personal Protective Equipment and Handling Guide for 3-Chloro-1-nitro-1H-pyrazole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and HSE Managers[1]
Executive Safety Directive: The "N-Nitro" Hazard
CRITICAL WARNING: You have specified 3-Chloro-1-nitro-1H-pyrazole .[1] This is an N-nitro compound (nitro group attached to the nitrogen atom), distinct from the more stable C-nitro isomers (e.g., 3-chloro-4-nitropyrazole).[1]
Scientific Context: N-nitropyrazoles are high-energy materials (HEMs).[1] They are kinetically labile and prone to exothermic rearrangement to C-nitro isomers (thermal hazard) or detonation under shock/friction (physical hazard).[1] Standard SDSs for "Chloronitropyrazoles" often default to the stable C-nitro forms; do not rely on them for this specific isomer. [1]
Core Directive: Treat 3-Chloro-1-nitro-1H-pyrazole as a Class 1.1 Explosive / Energetic Intermediate until specific sensitivity data confirms otherwise.
Personal Protective Equipment (PPE) Matrix
This PPE strategy focuses on blast mitigation and flash protection, exceeding standard chemical handling requirements.
| Zone | Requirement | Technical Rationale |
| Hand Protection | Double Layer: 1. Inner: Nitrile (4 mil)2. Outer: Kevlar® or Dyneema® Cut-Resistant3.[1] Over-glove (Chemical): Neoprene (if solvent work) | Causality: N-nitro compounds are shock-sensitive.[1] Kevlar mitigates shrapnel injury from glassware failure during a micro-detonation. Nitrile provides a chemical barrier against skin absorption (nitrogen aromatics are potent sensitizers). |
| Eye/Face | Full Face Shield (Polycarbonate, ANSI Z87.1+) worn over Safety Goggles. | Causality: A detonation, even on a milligram scale, generates a supersonic shockwave and glass shrapnel. Goggles alone are insufficient for blast overpressure. |
| Body Defense | Flame-Resistant (FR) Lab Coat (Nomex III A) + Blast Apron (optional for >1g scales).[1] | Causality: The rearrangement of N-nitro to C-nitro is highly exothermic.[1] If control is lost, a flash fire may occur. Synthetic blends (polyester) will melt into skin; Nomex carbonizes. |
| Respiratory | Fume Hood Only (Sash at lowest working height).[1] | Causality: Inhalation risk is secondary to blast risk.[1] The sash acts as the primary blast shield. |
Operational Protocol: Synthesis & Handling
Objective: Prevent the "Runaway Rearrangement" (N-nitro
A. The "Cold & Soft" Rule
-
Temperature Control: Maintain the compound at < 0°C whenever possible. The activation energy for the [1,5]-sigmatropic rearrangement of the nitro group is often overcome at room temperature or slightly above, leading to rapid heat release.
-
Tooling: Use Teflon (PTFE) or wooden spatulas . Never use metal spatulas (friction initiation risk).
-
Vessel: Use plastic (HDPE/PP) containers for storage. Avoid ground glass joints (friction hazard).
B. Workflow Visualization (Graphviz)
Figure 1: Decision logic for handling N-nitro pyrazoles. Note the critical temperature dependence to prevent rearrangement.
Emergency Response & Disposal Plan
Scenario A: Spillage (< 1 gram)
-
Do NOT wipe with dry paper towels (friction risk).
-
Flood the spill gently with Acetone or Ethanol to desensitize.
-
Absorb with wet sand or vermiculite.
-
Transfer to a waste container using a plastic scoop.
Scenario B: Disposal (Deactivation)
Do not dispose of active N-nitro compounds in general organic waste (risk of explosion in waste drums).[1] You must chemically degrade it first.
Step-by-Step Deactivation Protocol:
-
Dissolve: Dissolve the waste material in dilute acid (e.g., 10% HCl).
-
Catalyze: Gently warm (with blast shield protection) to 50°C.
-
Mechanism: This forces the rearrangement to the thermodynamically stable (and non-explosive) 3-chloro-5-nitro-1H-pyrazole or hydrolyzes the N-nitro bond.[1]
-
Verify: Check TLC/LCMS to confirm the disappearance of the N-nitro peak.
-
Discard: The resulting C-nitro solution can now be disposed of as standard "Halogenated Organic Waste."
Scientific Integrity & Grounding
Why is the "1-Nitro" Isomer Dangerous?
Unlike C-nitro compounds (where the nitro group is on a carbon), N-nitro compounds possess an
References:
-
ChemicalBook. (2025).[2] Synthesis of 3-chloro-5-nitro-1H-pyrazole using 3-chloro-1-nitro-1H-pyrazole as starting material.[1][3][4]Link
-
PubChem. (2025).[5][6] 3-Nitropyrazole (Isomer Comparison Data).[1][5][7] National Library of Medicine. Link
-
DSIAC. (2019). Safety Hazards in the Energetics Laboratory. Defense Systems Information Analysis Center. Link
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